molecular formula C25H30N2O3S B2808323 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine CAS No. 2305450-36-4

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine

Cat. No.: B2808323
CAS No.: 2305450-36-4
M. Wt: 438.59
InChI Key: FNLAEIDIPCWVFT-UHFFFAOYSA-N
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Description

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a butoxynaphthalene moiety and a methylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the butoxynaphthalene and methylphenyl intermediates. These intermediates are then subjected to sulfonylation and piperazine ring formation under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, bases like sodium hydroxide, and solvents such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine
  • 1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine
  • 1-[(6-Propoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine

Uniqueness: 1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine is unique due to its specific butoxynaphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

1-(6-butoxynaphthalen-2-yl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3S/c1-3-4-17-30-24-11-7-22-19-25(12-8-21(22)18-24)31(28,29)27-15-13-26(14-16-27)23-9-5-20(2)6-10-23/h5-12,18-19H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLAEIDIPCWVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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